molecular formula C21H27N7O6 B610196 Prexasertib lactate hydrate CAS No. 2100300-72-7

Prexasertib lactate hydrate

Cat. No. B610196
M. Wt: 473.49
InChI Key: SQQVRJAAUOKBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prexasertib, also known as LY2606368, is a potent and selective Chk1/Chk2 inhibitor. Prexasertib increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms. Treatment of cells with LY2606368 results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population.

Scientific Research Applications

Evaluation in Squamous Cell Carcinoma

Prexasertib, as a checkpoint kinase 1 inhibitor, was evaluated for its efficacy in patients with advanced squamous cell carcinoma (SCC). The study found it to have an acceptable safety profile and single-agent activity in advanced SCC, supporting its potential therapeutic use in this domain (Hong et al., 2018).

Pediatric Cancer Applications

Prexasertib showed significant antitumor effects as a monotherapy or in combination with chemotherapy in multiple preclinical models of pediatric cancer. This supports further investigation of prexasertib in pediatric malignancies (Lowery et al., 2018).

Neuroblastoma and Osteosarcoma

Prexasertib demonstrated efficacy in preclinical models of neuroblastoma and osteosarcoma. It reduced clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergized with cisplatin and talazoparib (Heidler et al., 2019).

High-Grade Serous Ovarian Cancer

In high-grade serous ovarian cancer models, prexasertib exhibits monotherapy activity and sensitizes to PARP inhibition, suggesting its potential as a treatment option in this area (Parmar et al., 2019).

Head and Neck Squamous Cell Carcinoma

Prexasertib, when combined with chemoradiation, showed feasibility in treating locally advanced head and neck squamous cell carcinoma, indicating its potential application in this field (Yang et al., 2021).

In Combination Therapies

It was found to have potential for combination therapies in advanced solid tumors, exhibiting antitumor activity in preclinical models and some efficacy in clinical settings (Hong et al., 2021).

properties

CAS RN

2100300-72-7

Product Name

Prexasertib lactate hydrate

Molecular Formula

C21H27N7O6

Molecular Weight

473.49

IUPAC Name

5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile lactate salt monohydrate

InChI

InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2

InChI Key

SQQVRJAAUOKBIG-UHFFFAOYSA-N

SMILES

N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Prexasertib monolactate monohydrate;  Prexasertib monolactate monohydrate salt;  LY2606368;  LY-2606368;  LY 2606368.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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